molecular formula C12H24O2 B1589512 2-(4-Propylcyclohexyl)propane-1,3-diol CAS No. 132310-86-2

2-(4-Propylcyclohexyl)propane-1,3-diol

Cat. No.: B1589512
CAS No.: 132310-86-2
M. Wt: 200.32 g/mol
InChI Key: YKAQAUWVYATRHU-UHFFFAOYSA-N
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Description

2-(4-Propylcyclohexyl)propane-1,3-diol: is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . This compound is characterized by a cyclohexane ring substituted with a propyl group and a propane-1,3-diol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Propylcyclohexyl)propane-1,3-diol involves the hydrogenation of 4-propylcyclohexanone followed by a reaction with formaldehyde and hydrogen cyanide to form the corresponding cyanohydrin. This intermediate is then hydrolyzed to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and catalysts such as palladium on carbon are often used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Propylcyclohexyl)propane-1,3-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Propylcyclohexyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 2-(4-Butylcyclohexyl)propane-1,3-diol
  • 2-(4-Ethylcyclohexyl)propane-1,3-diol
  • 2-(4-Methylcyclohexyl)propane-1,3-diol

Comparison: 2-(4-Propylcyclohexyl)propane-1,3-diol is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to its analogs. The propyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-propylcyclohexyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h10-14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAQAUWVYATRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459411
Record name SBB059284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132310-86-2
Record name SBB059284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

340 cm] (1.3 mol) of a 70% NaAlH2 (OC2H4OCH3)2 in toluene with 340 cm3 of anhydrous toluene was stirred at room temperature while adding 57 g (0.2 mol) of diethyl 4-propylcyclohexylmalonate dropwise for 30 minutes, after which it was stirred for 5 hours on a hot water bath at 80°-90° C. The reactant was cooled to room temperature, and 50 cm3 of water and 1,000 cm3 of 15% HCl were dropped while stirring. The oily layer was removed, and the water layer was extracted with toluene and combined with the oily layer and washed with 10% HC1 and water. The toluene was removed, and the residue was recrystallized from hexane to obtain 18 g (0.09 mol) of 2-(4'-propylcyclohexyl)propane-1,3-diol (trans-cis form mixture).
[Compound]
Name
NaAlH2 (OC2H4OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
diethyl 4-propylcyclohexylmalonate
Quantity
57 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 2
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 3
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 4
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 5
2-(4-Propylcyclohexyl)propane-1,3-diol
Reactant of Route 6
2-(4-Propylcyclohexyl)propane-1,3-diol

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